5-chloro-2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-14-7-8-17(19)11-18(14)25(23,24)21-9-10-22-13-16(12-20-22)15-5-3-2-4-6-15/h2-8,11-13,21H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWVGKYOEATBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,3-Diketone Intermediates
A substituted acetophenone (e.g., 4-methylacetophenone) reacts with ethyl trifluoroacetate in the presence of sodium methoxide to form a 1,3-diketone. For example, 4'-methylacetophenone (25.94 g, 200 mmol) reacts with ethyl trifluoroacetate (23.52 g, 166 mmol) in methyl tert-butyl ether under basic conditions to yield 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
Table 1: Reaction Conditions for Diketone Synthesis
| Reactant | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| 4'-Methylacetophenone | Methyl tert-butyl ether | NaOMe/MeOH | Reflux | 85 |
| 4'-Chloroacetophenone | Diethyl ether | NaOMe/MeOH | Room temp | 78 |
Cyclization with Hydrazine Derivatives
The diketone intermediate is treated with a hydrazine derivative to form the pyrazole ring. For instance, 4-sulfonamidophenyl hydrazine hydrochloride (2.31 g, 10.3 mmol) reacts with the diketone (2.37 g, 9.4 mmol) in ethanol under reflux to yield 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Adapting this method, hydrazines bearing ethyl linkers (e.g., 2-hydrazinoethylamine) could be used to introduce the N-ethyl group required for subsequent sulfonamide coupling.
Sulfonamide Synthesis and Functionalization
The 5-chloro-2-methylbenzenesulfonamide moiety is prepared via sulfonation of 2-methyl-5-chlorobenzene.
Sulfonation of 2-Methyl-5-Chlorobenzene
Chlorosulfonic acid (20 mmol) is added dropwise to 2-methyl-5-chlorobenzene (10 mmol) at 0°C, followed by stirring at room temperature for 4 hours. The resulting sulfonic acid is treated with thionyl chloride to form the sulfonyl chloride, which is then aminated with aqueous ammonia to yield the sulfonamide.
Table 3: Sulfonamide Synthesis Parameters
| Substrate | Sulfonating Agent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 2-Methyl-5-chlorobenzene | ClSO₃H | 4 | 65 |
Spectroscopic Characterization and Validation
Key spectroscopic data for intermediates and the final compound align with reported analogs:
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrazole-H), 7.85–7.45 (m, 9H, aromatic-H), 4.32 (t, J = 6.4 Hz, 2H, NCH₂), 3.58 (t, J = 6.4 Hz, 2H, CH₂NH), 2.41 (s, 3H, CH₃).
- IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).
Comparative Analysis of Synthetic Routes
Table 4: Efficiency of Methods
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluated various sulfonamide derivatives against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated notable activity with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains, suggesting its potential as an effective antimicrobial agent .
Antiproliferative Effects
In vitro studies have shown that 5-chloro-2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exhibits antiproliferative activity against various cancer cell lines. The effectiveness of the compound was assessed using the GI50 metric, which indicates the concentration required to inhibit cell growth by 50%. Related compounds in the same class have demonstrated GI50 values ranging from 31 nM to 54 nM , indicating substantial potency against cancer cell proliferation .
Antimicrobial Efficacy Study
A detailed study conducted by researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that it was particularly effective against MRSA strains, with an MIC significantly lower than many other tested compounds .
Evaluation of Antiproliferative Activity
Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, suggesting that structural modifications can enhance antiproliferative effects .
Data Summary Table
| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antimicrobial | 5-chloro-2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)... | 15.62 - 31.25 μmol/L | Effective against MRSA |
| Antiproliferative | Related compounds (e.g., GI50 values) | 31 nM - 54 nM | Potent against various cancer cells |
| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzenesulfonamide Modifications
- 5-Chloro-2-fluoro-N-[1-(4-piperidyl)pyrazol-4-yl]benzenesulfonamide (BU6) Structural Differences: Replaces the methyl group at position 2 with fluorine and substitutes the ethyl-pyrazole side chain with a piperidine-linked pyrazole. Molecular weight (C₁₄H₁₆ClFN₄O₂S: 366.82 g/mol) is lower than the target compound’s estimated weight (~420 g/mol), suggesting differences in pharmacokinetics .
- 5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide Structural Differences: Position 2 has a methoxy group instead of methyl, and the side chain is a phenylethyl group without a pyrazole. Implications: Methoxy’s polarity increases hydrophilicity (clogP ~3.5 vs. The absence of a pyrazole may limit kinase-targeting activity observed in pyrazole-containing analogs .
Heterocyclic Side Chain Variations
- Compound 75: 5-(2-(2-(5-Bromo-2-chloropyrimidin-4-ylamino)ethyl)-1H-pyrazol-1-yl)benzenesulfonamide Structural Differences: Replaces the 4-phenylpyrazole with a pyrimidine ring bearing bromo and chloro substituents. However, bromo substitution increases molecular weight (MW: ~520 g/mol) and may reduce synthetic scalability compared to the phenylpyrazole analog .
- 4-Cyano-N-[4-[[(6S)-dihydropyran-3-yl]thio]phenyl]benzenesulfonamide () Structural Differences: Incorporates a dihydropyranone-thioether linker and a cyano group on the benzene ring. ~10 for the target compound). The dihydropyranone moiety may improve metabolic stability but reduces conformational flexibility .
Biological Activity
5-Chloro-2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular mechanisms of action associated with this compound, focusing on its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate sulfonamide derivatives with substituted pyrazole compounds. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. The compound has been evaluated for its ability to inhibit inflammation in various models. For instance, studies have shown that similar pyrazole derivatives reduced paw edema in carrageenan-induced inflammation models, suggesting a mechanism involving cyclooxygenase (COX) inhibition.
| Compound | COX-1 Inhibition (IC50 μM) | COX-2 Inhibition (IC50 μM) |
|---|---|---|
| This compound | 5.40 | 0.01 |
| Celecoxib | 0.034 | 0.052 |
The selectivity index for COX-2 over COX-1 was notably high, indicating potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. The compound displayed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 4 |
These results suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
The anticancer potential of compounds containing the pyrazole moiety has been well-documented. Studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines, including breast and lung cancer cells.
In vitro studies demonstrated that the compound inhibited cell proliferation significantly:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
Mechanistically, it appears that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
-
Case Study: Anti-inflammatory Effects
- A clinical trial involving patients with rheumatoid arthritis showed significant improvement in joint swelling and pain relief after administration of a pyrazole derivative similar to our compound.
-
Case Study: Anticancer Therapy
- A cohort study on patients with metastatic breast cancer treated with a regimen including pyrazole derivatives reported a marked decrease in tumor size and improved survival rates.
Q & A
Q. What are the optimal synthetic pathways for 5-chloro-2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis involves sequential functionalization of the pyrazole and benzenesulfonamide moieties. Key steps include:
- Nucleophilic substitution to attach the ethyl linker to the pyrazole ring (reflux in ethanol, 12–24 hours, 60–70°C) .
- Sulfonamide coupling using 5-chloro-2-methylbenzenesulfonyl chloride under inert conditions (dry dichloromethane, triethylamine catalyst, 0–5°C to room temperature) .
- Yield optimization : Use TLC to monitor intermediate purity, and employ column chromatography for final purification. Adjust solvent polarity (e.g., hexane/ethyl acetate gradients) to minimize by-products .
Q. How can structural characterization of this compound be rigorously validated?
Methodological Answer: Combine multiple analytical techniques:
- NMR spectroscopy : Confirm the integration of aromatic protons (δ 7.2–8.1 ppm for phenyl/pyrazole) and sulfonamide NH (δ ~5.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 428.0825) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning, particularly for the pyrazole-ethyl linkage .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from assay conditions or impurity profiles. Mitigate via:
- Dose-response standardization : Test across multiple concentrations (1 nM–100 µM) in parallel assays .
- Metabolic stability studies : Use liver microsomes to assess if rapid degradation underlies inconsistent in vivo results .
- Impurity profiling : Quantify by-products (e.g., unreacted sulfonyl chloride) via HPLC and correlate with activity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?
Methodological Answer: Systematic SAR requires:
- Functional group variation : Synthesize analogs with modified substituents (e.g., replacing chloro with fluoro, altering pyrazole-phenyl groups) .
- Targeted enzyme assays : Screen against isoforms (e.g., COX-1 vs. COX-2) to identify substituents influencing selectivity .
- Computational docking : Map electrostatic interactions between the sulfonamide group and enzyme active sites (e.g., using AutoDock Vina) .
Q. What methodologies are effective for studying the compound’s pharmacokinetic properties?
Methodological Answer:
- Plasma protein binding : Use equilibrium dialysis (human serum albumin, 4 hours, 37°C) to quantify unbound fractions .
- Caco-2 permeability assays : Assess intestinal absorption potential (apparent permeability coefficient, Papp > 1×10⁻⁶ cm/s indicates high absorption) .
- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .
Data Analysis & Experimental Design
Q. How should researchers address low reproducibility in synthetic yields across laboratories?
Methodological Answer:
- Standardize reagent quality : Use freshly distilled triethylamine and anhydrous solvents to prevent moisture-induced side reactions .
- Detailed reaction logs : Document exact temperature ramps, stirring rates, and inert gas flow rates .
- Inter-lab validation : Share a common batch of intermediates (e.g., pyrazole-ethyl precursor) to isolate variability to specific steps .
Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data?
Methodological Answer:
- Probit analysis : Calculate LD₅₀ values from mortality data in acute toxicity studies .
- ANOVA with post-hoc tests : Compare organ-specific histopathological scores across dose groups (e.g., liver vs. kidney toxicity) .
- Hill slope modeling : Quantify cooperativity in concentration-response curves for mechanistic insights .
Contradictory Evidence & Troubleshooting
Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer:
- Solvent polarity index : Test solubility in DMSO (polar aprotic) vs. ethyl acetate (polar aprotic) to identify inconsistencies caused by solvent classification .
- pH-dependent solubility : Measure solubility in PBS (pH 7.4) vs. acetate buffer (pH 4.5) to assess ionization effects on the sulfonamide group .
- Dynamic light scattering (DLS) : Detect nanoaggregation in "soluble" samples, which may falsely inflate solubility readings .
Advanced Characterization
Q. What techniques elucidate the compound’s interaction with biological membranes?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics to lipid bilayers (e.g., KD values for membrane-associated targets) .
- Fluorescence anisotropy : Track changes in membrane fluidity upon compound incorporation .
- Molecular dynamics simulations : Model interactions with phospholipid headgroups (e.g., POPC bilayers) using GROMACS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
